molecular formula C12H17FN2O B12104874 2-amino-N-(4-fluorophenyl)-4-methylpentanamide

2-amino-N-(4-fluorophenyl)-4-methylpentanamide

Cat. No.: B12104874
M. Wt: 224.27 g/mol
InChI Key: KOPWZMIFPWKUFL-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-4-methylpentanamide is an organic compound that belongs to the class of amides It features an amino group, a fluorophenyl group, and a methylpentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-4-methylpentanamide typically involves the reaction of 4-fluoroaniline with 4-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-N-(4-fluorophenyl)-4-methylpentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorophenyl)-4-methylpentanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of signal transduction or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)-4-methylpentanamide
  • 2-amino-N-(4-bromophenyl)-4-methylpentanamide
  • 2-amino-N-(4-methylphenyl)-4-methylpentanamide

Uniqueness

2-amino-N-(4-fluorophenyl)-4-methylpentanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

2-amino-N-(4-fluorophenyl)-4-methylpentanamide

InChI

InChI=1S/C12H17FN2O/c1-8(2)7-11(14)12(16)15-10-5-3-9(13)4-6-10/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)

InChI Key

KOPWZMIFPWKUFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)F)N

Origin of Product

United States

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